Ethyl methyl (difluoromethyl)phosphonate

Description

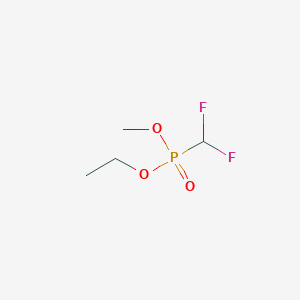

Ethyl methyl (difluoromethyl)phosphonate (CAS: 89982-17-2, molecular formula: C₄H₉F₂O₃P) is a fluorinated organophosphorus compound characterized by a difluoromethyl group (-CF₂H) attached to a phosphonate ester backbone. Its structure comprises ethyl and methyl ester groups, contributing to distinct physicochemical properties, including a molecular mass of 174.0257 g/mol (exact) and a hydrophobic profile due to the fluorinated moiety .

Synthesis: The compound can be synthesized via nucleophilic substitution or Arbuzov-type reactions. For example, diethyl difluoromethyl phosphonate (a precursor) reacts with chlorophosphoramidites in the presence of lithium diisopropylamide (LDA) to form advanced intermediates like PCF₂Pamidite, which are further derivatized . Alternatively, α,α-difluoromethyl phosphonate esters are synthesized through chloroform-mediated extraction and column purification (Petroleum Ether/Ethyl Acetate gradients) .

Properties

CAS No. |

89982-17-2 |

|---|---|

Molecular Formula |

C4H9F2O3P |

Molecular Weight |

174.08 g/mol |

IUPAC Name |

1-[difluoromethyl(methoxy)phosphoryl]oxyethane |

InChI |

InChI=1S/C4H9F2O3P/c1-3-9-10(7,8-2)4(5)6/h4H,3H2,1-2H3 |

InChI Key |

WQXGXRJKBJRKKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Stepwise Alkylation of Methylphosphonous Dichloride

A foundational approach involves methylphosphonous dichloride (MePCl₂) as the starting material. The Chinese patent CN105949239A outlines a method for synthesizing dialkyl methylphosphonites via nucleophilic substitution. Adapting this protocol, MePCl₂ reacts sequentially with methanol and ethanol in the presence of a tertiary amine (e.g., triethylamine) to form mixed esters. For instance:

- Initial substitution : MePCl₂ reacts with methanol under controlled conditions (25°C, nitrogen atmosphere) to yield methyl methylphosphonite.

- Secondary substitution : The remaining chloride is displaced by ethanol, producing ethyl methyl methylphosphonite.

- Fluorination : The methyl group adjacent to phosphorus is fluorinated using N-fluorobenzenesulfonimide (NFSI), a reagent employed in the synthesis of difluoromethylene bisphosphonates. This step replaces C–H bonds with C–F bonds, yielding ethyl methyl (difluoromethyl)phosphonate.

Critical parameters include stoichiometric control (2.1 mol alcohol per 1 mol MePCl₂) and the use of petroleum ether as a solvent to mitigate side reactions. Yields exceeding 95% are achievable with precise temperature regulation (25 ± 2°C).

Fluorination of Preformed Phosphonate Esters

The fluorination of preexisting phosphonate esters offers a streamlined pathway. As demonstrated in PMC10825822, tetraethyl methylenebisphosphonate undergoes fluorination with NFSI to form tetraethyl difluoromethylene bisphosphonate. Applying this strategy to monoesters:

- Synthesis of ethyl methyl methylenephosphonate : MePCl₂ is sequentially reacted with methanol and ethanol, followed by hydrolysis to the corresponding acid.

- Fluorination : The methylene group (–CH₂–) is fluorinated using DAST (diethylaminosulfur trifluoride) or NFSI, converting it to –CF₂–. For example:

$$

\text{(EtO)(MeO)P(O)CH}3 \xrightarrow{\text{DAST}} \text{(EtO)(MeO)P(O)CF}2\text{H}

$$

This method requires anhydrous conditions and yields of 70–85%.

Transesterification of Trialkyl Phosphonates

Transesterification enables the exchange of alkoxy groups on phosphorus. Starting with trimethyl (difluoromethyl)phosphonate:

- Selective dealkylation : Trimethyl ester is treated with morpholine to remove one methyl group, forming the monomorpholinium salt.

- Esterification : The intermediate reacts with ethanol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide), yielding this compound.

This approach, adapted from PMC10825822, exploits the differential reactivity of methyl and ethyl esters, achieving selectivity through stepwise deprotection.

Silyl-Protected Intermediate Route

The PubChem entry for diethyl [difluoro(trimethylsilyl)methyl]phosphonate highlights the utility of silyl groups in phosphonate synthesis. A modified protocol involves:

- Silylation : Diethyl phosphite reacts with trimethylsilyl difluoromethyliodide, forming diethyl [difluoro(trimethylsilyl)methyl]phosphonate.

- Desilylation : Acidic hydrolysis (e.g., HCl/MeOH) removes the trimethylsilyl group, yielding difluoromethylphosphonic acid.

- Esterification : The acid is esterified with methanol and ethanol using trimethyl orthoformate, producing the target compound.

Comparative Analysis of Methods

"The orthogonal reactivity of methyl and ethyl esters in phosphonates enables precise control over sequential substitutions."

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl (difluoromethyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of difluoromethylphosphonic acid.

Reduction: Formation of difluoromethylphosphine derivatives.

Substitution: Formation of substituted phosphonates with various functional groups.

Scientific Research Applications

Ethyl methyl (difluoromethyl)phosphonate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which ethyl methyl (difluoromethyl)phosphonate exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the binding affinity of the compound to its molecular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of ethyl methyl (difluoromethyl)phosphonate are best contextualized by comparing it to analogous phosphonates, focusing on substituent effects, stability, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- Fluorination Impact: The difluoromethyl group in this compound enhances electronegativity and steric bulk compared to non-fluorinated analogs like ethyl ethylphosphonate. This increases hydrolytic stability and alters metal-binding affinity, as seen in Cu²⁺-phosphonate complexes where fluorination may disrupt coordination equilibria .

- Ester Group Influence : Ethyl esters (e.g., in CALF-25 MOFs) confer hydrophobicity, protecting phosphonate backbones from hydrolysis. Methyl esters, as in sodium methyl methylphosphonate, enhance water solubility but reduce hydrolytic resistance .

Hydrolytic and Thermal Stability

- Hydrolysis Rates : Poly(methyl ethylene phosphonate) degrades faster than poly(ethyl ethylene phosphonate), indicating that ethyl esters slow hydrolysis kinetics. This compound’s stability likely exceeds both due to fluorine’s electron-withdrawing effects .

- MOF Stability : Ethyl ester-functionalized phosphonates (e.g., CALF-25) retain crystallinity under humid conditions (90% RH, 353 K), whereas methyl esters may offer less protection .

Research Findings and Data Trends

Figure 1: Substituent Effects on Key Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl Methyl (Difluoromethyl)Phosphonate, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic substitution or esterification reactions involving phosphonic acid derivatives. For example, phosphonate esters like diethyl-(1-diazo-2-oxopropyl)phosphonate are used in tandem reactions (e.g., Ohira-Bestmann protocol) to generate alkynes, suggesting analogous routes for fluorinated phosphonates . Optimization strategies include adjusting solvent polarity, temperature, and stoichiometry of fluorinating agents. Computational modeling (e.g., DFT) can predict intermediate stability and reaction pathways.

Q. What analytical techniques are recommended for characterizing this compound?

- Key methods include:

- NMR Spectroscopy : H, C, F, and P NMR to confirm structure and purity.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular weight validation, as demonstrated for ethyl methylphosphonofluoridate in NIST databases .

- Gas Chromatography (GC) : For assessing volatility and thermal stability, as applied to phosphonate simulants like DMMP in gas permeation studies .

Q. What safety protocols are critical when handling this compound?

- Follow SDS guidelines:

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Spill Management : Absorb with inert materials (e.g., silica) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s performance in high-temperature applications, such as lithium-ion battery electrolytes?

- The difluoromethyl group enhances thermal stability by forming strong C-F bonds, reducing decomposition at elevated temperatures. In electrolyte formulations, diethyl (difluoromethyl)phosphonate (DFMP) at 0.5 wt% improved high-temperature stability by lowering ASI (Area Specific Impedance) values by ~9.1% compared to controls. Experimental design should include accelerated aging tests (e.g., 60°C for 500 hours) and electrochemical impedance spectroscopy (EIS) to monitor degradation .

Q. What strategies address contradictions in reported data on phosphonate reactivity across studies?

- Discrepancies may arise from variations in:

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) vs. non-polar media.

- Impurity Profiles : Trace moisture or residual catalysts can alter reaction outcomes.

- Analytical Sensitivity : Use standardized protocols (e.g., NIST reference methods) for reproducibility .

Q. How can computational models predict this compound’s interactions with metal-organic frameworks (MOFs) for gas separation?

- Machine learning-assisted screening of MOFs can simulate adsorption energies and selectivity for CWA simulants like DMMP. Key parameters include pore size (~3.8 Å), ligand functionalization, and phosphonate-MOF binding affinity (e.g., via P=O···metal interactions) . Experimental validation involves measuring gas permeation rates using mixed-matrix membranes .

Q. What thermodynamic properties are critical for optimizing ionic liquid formulations containing phosphonate anions?

- Key properties include:

- Thermal Stability : TGA (Thermogravimetric Analysis) to determine decomposition temperatures.

- Viscosity : Rheological studies at varying temperatures (e.g., 25–100°C).

- Ion Conductivity : EIS measurements in battery-relevant conditions. For example, 1-ethyl-3-methylimidazolium ethyl phosphonate showed a conductivity of ~2.1 mS/cm at 25°C .

Methodological Guidelines

-

Experimental Design for High-Temperature Stability Testing :

Parameter Condition Measurement Tool Temperature 60°C (accelerated aging) Oven/Environmental chamber Duration 500 hours Chronometer Electrolyte Composition 1.0 M LiPF₆ in EC/DMC (3:7) EIS, Cyclic Voltammetry Additive Concentration 0.5–2.0 wt% DFMP Gravimetric analysis -

Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.